6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate
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Overview
Description
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a piperidine-1-carbodithioate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of the Piperidine-1-carbodithioate Moiety: This step involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent to form the piperidine-1-carbodithioate group.
Coupling Reaction: The final step involves coupling the chloro-substituted quinoline core with the piperidine-1-carbodithioate moiety using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its biological activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of piperidine-1-carbodithioate.
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Contains a chromenyl group instead of a quinoline core.
Uniqueness
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl piperidine-1-carbodithioate is unique due to the presence of the piperidine-1-carbodithioate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C21H19ClN2OS2 |
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Molecular Weight |
415.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) piperidine-1-carbodithioate |
InChI |
InChI=1S/C21H19ClN2OS2/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(25)23-17)27-21(26)24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,23,25) |
InChI Key |
WOMJILJLYXUCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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